molecular formula C8H8O4 B6242626 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate CAS No. 1629130-18-2

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate

Cat. No. B6242626
CAS RN: 1629130-18-2
M. Wt: 168.1
InChI Key:
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Description

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate, also known as methyl 2-butenedioate, is an ester of butyric acid and methanol. It is a colorless, odorless liquid that is used as a solvent and in the production of other chemicals. It is also used in pharmaceuticals, cosmetics, and food processing. Methyl 2-butenedioate is a versatile compound with a wide range of applications in science and industry.

Mechanism of Action

Methyl 2-butenedioate is a reactive compound that undergoes a variety of chemical reactions. The most common reaction is the esterification of carboxylic acids, which involves the formation of an ester bond between a carboxylic acid and an alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The product of the reaction is a carboxylate, which can then be used in further reactions.
Biochemical and Physiological Effects
Methyl 2-butenedioate is not known to have any biochemical or physiological effects in humans. However, it is known to be toxic to aquatic organisms and is classified as a hazardous substance by the US Environmental Protection Agency.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate 2-butenedioate in lab experiments is its low cost and availability. It is also a relatively safe compound to work with, as long as proper safety precautions are taken. The main limitation is that it is not very soluble in water, so it may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate 2-butenedioate. These include further studies into its toxicity, its use as a solvent and reagent in organic syntheses, and its potential applications in the production of polymers and pharmaceuticals. Additionally, further research into its uses as a starting material in the synthesis of other compounds could lead to new and improved products. Finally, further research into its biochemical and physiological effects could lead to new therapeutic applications.

Synthesis Methods

Methyl 2-butenedioate can be synthesized by the reaction of butyric acid and methanol in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 110-120°C and a pressure of 1-2 atm. The reaction produces a colorless liquid that is then distilled to remove any impurities. The product can also be purified by recrystallization or distillation.

Scientific Research Applications

Methyl 2-butenedioate is used in scientific research as a solvent for organic compounds and as a reagent in organic syntheses. It is also used as a starting material in the synthesis of other compounds, such as polymers and pharmaceuticals. In addition, it is used in the production of polyurethane foam and other polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate involves the reaction of propargyl alcohol with methyl acrylate in the presence of a base to form the intermediate 4-prop-2-yn-1-yl but-2-enoate. This intermediate is then reacted with maleic anhydride in the presence of a catalyst to form the final product.", "Starting Materials": [ "Propargyl alcohol", "Methyl acrylate", "Maleic anhydride", "Base", "Catalyst" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate 4-prop-2-yn-1-yl but-2-enoate.", "Step 2: The intermediate 4-prop-2-yn-1-yl but-2-enoate is then reacted with maleic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid, to form the final product 1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate." ] }

CAS RN

1629130-18-2

Product Name

1-methyl 4-prop-2-yn-1-yl (2E)-but-2-enedioate

Molecular Formula

C8H8O4

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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